2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole

Beschreibung

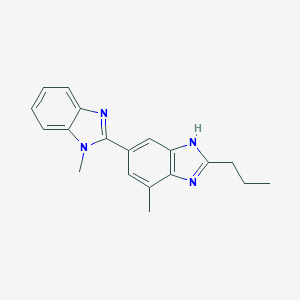

Chemical Structure and Properties 2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole (CAS: 152628-02-9) is a bis-benzimidazole derivative with the molecular formula C₁₉H₂₀N₄ and a molecular weight of 304.39 g/mol . It consists of two benzimidazole moieties fused via a central benzene ring, with substituents including a methyl group at position 4, an n-propyl group at position 2, and a 1-methylbenzimidazole group at position 4. This compound is a colorless to off-white crystalline solid with notable thermal stability and solubility in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO) .

Synthesis and Applications

The compound is synthesized via a one-pot reaction involving the acylation of 2-n-propyl-4-methyl-6-carboxybenzimidazole followed by cyclization with N-methyl-o-phenylenediamine under mild conditions (30–80°C) using polyphosphoric acid as a catalyst . This method yields high purity (>98%) and avoids intermediate purification steps, making it industrially scalable .

Primarily, it serves as a key intermediate in the synthesis of Telmisartan (CAS: 144701-48-4), a nonpeptide angiotensin II receptor antagonist used to treat hypertension . Additionally, it acts as a building block in organic synthesis for aldehydes, ketones, and esters and is utilized as a reference standard in pharmaceutical impurity profiling .

Eigenschaften

IUPAC Name |

4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4/c1-4-7-17-20-15-11-13(10-12(2)18(15)22-17)19-21-14-8-5-6-9-16(14)23(19)3/h5-6,8-11H,4,7H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXRSCZVHSZGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1)C=C(C=C2C)C3=NC4=CC=CC=C4N3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165089 | |

| Record name | 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152628-02-9 | |

| Record name | 2-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152628-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Telmisartan related compound A [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152628029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7'-dimethyl-2'-propyl-1H,1'H-2,5'-bibenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-6-(1-METHYL-1H-BENZIMIDAZOL-2-YL)-2-PROPYL-1H-BENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LS25C273E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole can be achieved through a multi-step process. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to obtain 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and cost-effective reagents to ensure the scalability and economic viability of the process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the benzimidazole ring.

Reduction: Reduced forms of the benzimidazole ring.

Substitution: Substituted benzimidazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, including:

- Synthesis of Aldehydes, Ketones, and Esters : The compound can be utilized to synthesize these functional groups through various chemical transformations, making it valuable in creating complex organic molecules .

Pharmaceutical Development

The compound has shown promise in pharmaceutical applications:

- Proton Transfer Capabilities : Its ability to undergo proton transfer enhances its reactivity, making it suitable for designing new drugs with improved efficacy .

Biochemical Research

In biochemical contexts, this compound is used for:

- Proteomics Research : The compound is employed in proteomics studies due to its ability to interact with proteins and influence biological pathways .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

Wirkmechanismus

The mechanism of action of 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and transcription .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives

Physicochemical Properties

Table 2: Physicochemical Comparison

The target compound’s proton transfer capability enhances its utility in catalytic reactions, such as alcohol oxidation, compared to OTBN’s inert biphenyl structure .

Biologische Aktivität

2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole (CAS No. 152628-02-9) is a compound belonging to the benzimidazole family, which has gained attention for its diverse biological activities. This article explores the synthesis, properties, and various biological activities associated with this compound, supported by data tables and relevant research findings.

Synthesis and Properties

The synthesis of this compound involves several steps, typically utilizing polyphosphoric acid as a reaction medium. The compound is characterized by a melting point of 130-135 °C and has a molecular formula of C19H20N4 with a molecular weight of 304.39 g/mol .

Synthesis Overview

Biological Activities

The biological activities of this compound have been investigated in various studies, highlighting its potential in medicinal chemistry.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, in vitro assays showed that it can induce apoptosis in cancer cell lines such as MCF7, with an IC50 value indicating effective cytotoxicity . Additionally, animal studies revealed that treatment with this compound resulted in suppressed tumor growth in mice models.

Structure–Activity Relationship (SAR)

The structure of benzimidazole derivatives plays a crucial role in their biological activity. Modifications at specific positions on the benzimidazole ring can enhance or diminish their efficacy against various biological targets. For example, the introduction of alkyl or aryl groups can significantly affect the compound's interaction with cellular pathways involved in cancer progression .

Pharmacological Potential

The pharmacological potential of this compound extends beyond anticancer activity. Research indicates that it may also possess:

- Antimicrobial Activity : Exhibiting inhibitory effects against various bacterial strains.

- Anti-inflammatory Properties : Potentially reducing inflammation markers in vitro.

Case Studies

Several case studies have provided insights into the efficacy of this compound:

- Study on MCF7 Cell Line :

-

Tumor Growth Suppression in Mice :

- Objective : Assess the in vivo efficacy.

- Method : Administration of the compound to tumor-bearing mice.

- Results : Significant reduction in tumor size compared to control groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-n-propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via a multi-step route involving cyclization and condensation. A key method involves reacting 4-amino-3-methylbenzoic acid with n-butylimide ester hydrochloride under reflux, followed by cyclization with NaClO/NaOH to form the benzimidazole core. Further condensation with N-methyl-1,2-benzenediamine dihydrochloride yields the final product. Telescoping steps (e.g., direct use of intermediates without isolation) improve efficiency, achieving a total yield of 79% . Alternative routes use polyphosphoric acid (PPA) to promote cyclization between single imidazole acids and N-methyl-o-phenylenediamine .

Q. How is the structural identity of this compound validated in synthetic chemistry research?

- Methodological Answer : X-ray crystallography (e.g., SHELX software ) and spectroscopic techniques (NMR, FTIR, HRMS) are critical. For instance, single-crystal X-ray diffraction (SCXRD) confirms the planar benzimidazole rings and substituent orientations, with bond lengths and angles matching density functional theory (DFT) predictions . Purity is assessed via HPLC, with retention times compared to reference standards .

Q. What are the primary impurities associated with this compound, and how are they characterized?

- Methodological Answer : Common impurities include desmethyl derivatives and dimerization byproducts. Telmisartan Impurity A (CAS 152628-02-9) is structurally identical to the target compound but arises from incomplete methylation or residual intermediates. LC-MS with electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS) identifies impurities, while preparative HPLC isolates them for structural validation .

Advanced Research Questions

Q. How can synthetic protocols be optimized to mitigate side reactions during benzimidazole cyclization?

- Methodological Answer : Kinetic studies reveal that excessive acid catalysts (e.g., PPA) promote over-cyclization, leading to dimeric impurities. Controlled addition of glacial acetic acid (as a mild catalyst) and stepwise temperature gradients (50°C → 120°C) reduce side reactions. Reaction monitoring via in situ FTIR ensures intermediates remain below critical concentrations .

Q. What crystallographic challenges arise when analyzing substituted benzimidazoles, and how are they resolved?

- Methodological Answer : Twinning and low-resolution data are common due to flexible alkyl chains. SHELXD (for phase problem solving) and SHELXL (for refinement) are used to handle these complexities. Disorder in the n-propyl group is modeled using split positions and restraints on bond lengths/angles .

Q. How do substituents on the benzimidazole core influence biological activity, particularly in angiotensin II receptor antagonism?

- Methodological Answer : The 2-n-propyl and 4-methyl groups enhance hydrophobic interactions with the receptor’s binding pocket, while the 1-methylbenzimidazole moiety improves metabolic stability. Comparative molecular field analysis (CoMFA) and docking studies (using AutoDock Vina) quantify substituent effects on binding affinity .

Q. What analytical strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

- Methodological Answer : Dynamic NMR experiments at variable temperatures (e.g., 25°C to 60°C) clarify splitting patterns caused by restricted rotation of the 1-methylbenzimidazole group. 2D NOESY correlations confirm spatial proximity of aromatic protons, ruling out alternative tautomers .

Q. How are computational methods applied to predict the pharmacokinetic properties of benzimidazole derivatives?

- Methodological Answer : Quantitative structure-property relationship (QSPR) models using descriptors like logP, polar surface area, and H-bond donors predict bioavailability. ADMET predictors (e.g., SwissADME) highlight moderate blood-brain barrier permeability and CYP3A4-mediated metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.